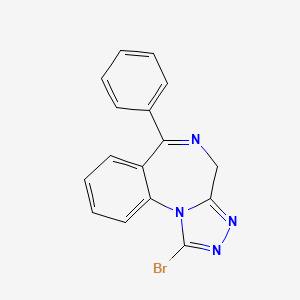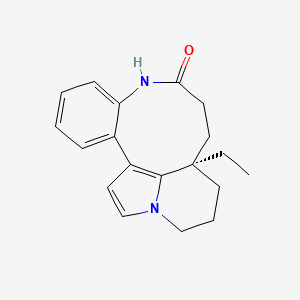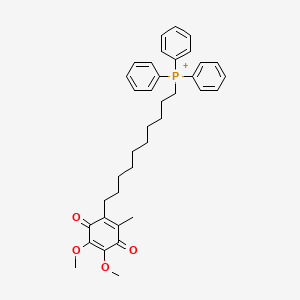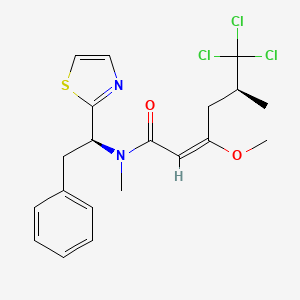
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is a compound belonging to the class of triazolobenzodiazepines. This compound is structurally related to other benzodiazepines and is known for its high potency and short to intermediate duration of action . It has been identified in various forms such as tablets, capsules, powders, and solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzophenone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazolobenzodiazepine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by binding to the benzodiazepine site of GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition. The effects can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil . The compound is metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2C19, and CYP3A4 .
Comparación Con Compuestos Similares
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is structurally related to other triazolobenzodiazepines such as alprazolam and bromazolam . Compared to these compounds, it has a similar binding affinity to GABA A receptors but differs in its substitution pattern, which can affect its pharmacokinetic properties and potency .
List of Similar Compounds
- Alprazolam
- Bromazolam
- Diazepam
- Midazolam
Propiedades
Número CAS |
71368-69-9 |
|---|---|
Fórmula molecular |
C16H11BrN4 |
Peso molecular |
339.19 g/mol |
Nombre IUPAC |
1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C16H11BrN4/c17-16-20-19-14-10-18-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)21(14)16/h1-9H,10H2 |
Clave InChI |
LMBBKKPWAXMKIE-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
SMILES canónico |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
Key on ui other cas no. |
71368-69-9 |
Sinónimos |
U 51477 U-51477 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[[4,4,6a,6b,11,11,14b-Heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1252192.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1252194.png)
![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)

